molecular formula C16H12FN3S B2710221 3-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine CAS No. 872695-09-5

3-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine

Cat. No.: B2710221
CAS No.: 872695-09-5
M. Wt: 297.35
InChI Key: WMHCKLDKYZTRGM-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 4-fluorophenyl group and a pyridin-2-ylmethylsulfanyl group

Properties

IUPAC Name

3-(4-fluorophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3S/c17-13-6-4-12(5-7-13)15-8-9-16(20-19-15)21-11-14-3-1-2-10-18-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHCKLDKYZTRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone.

    Introduction of the 4-Fluorophenyl Group: This can be achieved via a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the pyridazine core.

    Attachment of the Pyridin-2-ylmethylsulfanyl Group: This step involves the reaction of a pyridine derivative with a suitable thiol reagent to form the sulfanyl linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyridazine ring can be reduced under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 3-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyridazine can inhibit the growth of various microorganisms, including Escherichia coli and Bacillus mycoides. These effects are likely due to the compound's ability to interact with specific enzymes or receptors, modulating their activity effectively .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that related pyridazine derivatives can induce significant growth inhibition in cancer cell lines. For example, certain fused pyridazines have shown comparable potency to established chemotherapeutic agents like Doxorubicin . The structure-activity relationship (SAR) analysis suggests that modifications in the substituents can enhance anticancer efficacy, making this compound a candidate for further development in cancer therapeutics.

Case Studies

Several studies have documented the biological activity of compounds related to this compound:

Study ReferenceFocusFindings
Anticancer ActivitySignificant growth inhibition in liver cancer cells (HEPG2).
Antimicrobial ActivityEffective against Escherichia coli with notable IC50 values.
SAR AnalysisIdentified critical substituents for enhancing biological activity.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Variations in the synthesis can lead to derivatives with altered properties, potentially enhancing their therapeutic efficacy or reducing toxicity.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the pyridazine ring can participate in hydrogen bonding and π-π interactions. The sulfanyl group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
  • 3-(4-Methylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
  • 3-(4-Bromophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine

Uniqueness

3-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules, making this compound particularly interesting for medicinal chemistry research.

Biological Activity

3-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine is a heterocyclic compound characterized by a pyridazine ring substituted with a 4-fluorophenyl group at the 3-position and a pyridin-2-ylmethylthio group at the 6-position. This compound has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. The presence of both fluorine and sulfur in its structure may enhance its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H12FN3SC_{16}H_{12}FN_3S, with a molecular weight of approximately 297.4 g/mol. The compound's unique substitution pattern potentially confers enhanced biological activity compared to similar compounds.

PropertyValue
Molecular FormulaC16H12FN3SC_{16}H_{12}FN_3S
Molecular Weight297.4 g/mol
Chemical StructurePyridazine derivative with fluorophenyl and pyridinylmethylthio groups

Biological Activity

Research indicates that compounds structurally related to this compound exhibit various biological activities, including:

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyridin-2-ylmethylthio group may participate in hydrogen bonding and other non-covalent interactions with target proteins. This interaction could modulate the activity of enzymes or receptors involved in various biological pathways .

Case Studies and Research Findings

While specific studies on this compound are scarce, related research provides insights into its potential:

  • Study on MAO Inhibition : A study highlighted that derivatives similar to this compound were reversible and competitive inhibitors of MAO-B, with significant selectivity indices for neurodegenerative disorder treatment .
  • Antimicrobial Evaluation : Compounds structurally akin to this compound have shown promising results against bacterial strains such as Pseudomonas aeruginosa and Acinetobacter baumannii, with minimal inhibitory concentrations (MICs) indicating effectiveness .

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